ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a hydrazine linker substituted with a 2-phenylbutanoyl group at the 2-position of the thiazole ring. The compound is synthesized via condensation of a thiazole-5-carboxylate ester with a substituted hydrazine precursor, a method analogous to the preparation of related carbohydrazide derivatives (e.g., compound 4 in and 5–18 in ) .
Key structural features include:
- Thiazole core: Provides aromatic stability and π-stacking interactions.
- Hydrazino group: Enhances hydrogen-bonding capacity and metal coordination.
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazinyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-13(12-9-7-6-8-10-12)15(21)19-20-17-18-11(3)14(24-17)16(22)23-5-2/h6-10,13H,4-5H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUHSQFHEWQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NNC2=NC(=C(S2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Hydrazino Group: The hydrazino group is introduced by reacting the thiazole intermediate with hydrazine hydrate.
Acylation: The resulting hydrazino-thiazole compound is then acylated using 2-phenylbutanoyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole compounds.
Scientific Research Applications
Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s thiazole ring imparts electronic properties that are useful in the development of organic semiconductors and photovoltaic materials.
Industry: It is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Structural Analogues of Thiazole-5-Carboxylate Hydrazine Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical formula for this compound is . It features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the hydrazine moiety may also contribute to its biological effects.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains needs further investigation.
- Anticancer Potential : Compounds containing thiazole rings have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms by which this compound may exert anticancer effects are currently under review.
- Enzyme Inhibition : Thiazole derivatives are often evaluated for their ability to inhibit key enzymes involved in metabolic pathways. This compound may interact with enzymes such as kinases or proteases, which are critical in cancer and other diseases.
Case Study: Anticancer Activity
A study on similar thiazole compounds demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy and mechanism of action.
The proposed mechanism of action for thiazole compounds typically involves:
- Inhibition of DNA Synthesis : Thiazoles can interfere with the synthesis of nucleic acids in rapidly dividing cells.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells.
- Enzyme Modulation : They may act as competitive inhibitors or allosteric modulators of key enzymes involved in tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
